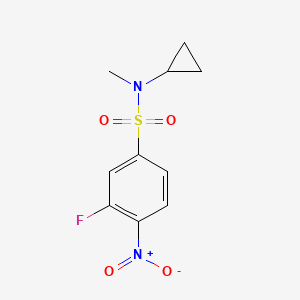

N-cyclopropyl-3-fluoro-N-methyl-4-nitrobenzene-1-sulfonamide

Description

N-cyclopropyl-3-fluoro-N-methyl-4-nitrobenzene-1-sulfonamide is a sulfonamide derivative characterized by a nitro-substituted benzene ring with a fluorine atom at the 3-position and a sulfonamide group at the 1-position. The sulfonamide nitrogen is further substituted with a cyclopropyl and methyl group, enhancing steric and electronic complexity.

Properties

IUPAC Name |

N-cyclopropyl-3-fluoro-N-methyl-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O4S/c1-12(7-2-3-7)18(16,17)8-4-5-10(13(14)15)9(11)6-8/h4-7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUNGJQMVNVCEBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CC1)S(=O)(=O)C2=CC(=C(C=C2)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonation and Nitro-Fluorine Sequence

Starting from benzene, sequential sulfonation, nitration, and fluorination can yield the target intermediate. Sulfonation of benzene with fuming sulfuric acid introduces a sulfonic acid group at position 1. Subsequent nitration with concentrated HNO₃/H₂SO₄ directs the nitro group to the para position (4-position) relative to the sulfonic acid. Fluorination at the meta position (3-position) is achieved via Balz-Schiemann reaction: the amino group (introduced by reducing the nitro group) is diazotized and decomposed with hydrofluoric acid to install fluorine. Re-oxidation of the sulfonic acid to sulfonyl chloride using PCl₅ completes the synthesis.

Key Data:

N-Methyl-Cyclopropylamine Preparation

The N-cyclopropyl-N-methylamine substituent is synthesized via two routes:

Reductive Amination of Cyclopropylamine

Cyclopropylamine reacts with formaldehyde under reductive conditions (NaBH₃CN, MeOH) to yield N-methyl-cyclopropylamine. This method offers high selectivity for mono-methylation.

Optimized Parameters:

Ring-Closing of Chloropropylamine Derivatives

Adapting methods from cyclopropane sulfonamide synthesis, 3-chloropropylamine is treated with n-butyllithium to induce cyclization, forming cyclopropylamine. Subsequent methylation follows the reductive amination protocol above.

Sulfonamide Bond Formation

Coupling the sulfonyl chloride intermediate with N-methyl-cyclopropylamine is achieved under Schotten-Baumann conditions:

Procedure:

-

3-Fluoro-4-nitrobenzene-1-sulfonyl chloride (1 eq) in THF is added dropwise to N-methyl-cyclopropylamine (1.2 eq) and NaOH (2 eq) in water at 0°C.

-

Stirring at 25°C for 12 hours yields the crude product, purified via recrystallization (ethanol/water).

Performance Metrics:

Palladium-Catalyzed Alternative for Sulfonamide Synthesis

Recent advances in palladium-catalyzed sulfonamide synthesis (e.g., JACS 2024) offer a streamlined alternative. Using 3-fluoro-4-nitrobenzene bromide and N-sulfinylamines, this method avoids sulfonyl chloride intermediates:

-

Catalyst: SPhos Pd G3 (10 mol%)

-

Reductant: HCO₂Cs (1.2 eq)

-

Solvent: 1,4-dioxane, 75°C, 18 h

-

Yield: 85% (for analogous aryl sulfinamides)

This approach enables direct coupling of functionalized aryl halides with sulfinamide precursors, though N-methyl-cyclopropylamine compatibility requires further validation.

Comparative Analysis of Methods

Challenges and Optimization Opportunities

-

Regioselective Fluorination: Directing fluorine to the 3-position remains inefficient. Electrophilic fluorination reagents (e.g., Selectfluor®) may improve selectivity.

-

N-Methyl-Cyclopropylamine Stability: The amine’s strain renders it prone to ring-opening under acidic conditions, necessitating pH-controlled reactions.

-

Nitro Group Reduction Risk: Catalytic hydrogenation during Pd-mediated coupling could reduce the nitro group; use of orthogonal protecting groups is advised .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-fluoro-N-methyl-4-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-cyclopropyl-3-fluoro-N-methyl-4-nitrobenzene-1-sulfonamide is being investigated for its potential as a pharmaceutical intermediate. The sulfonamide moiety is known for its ability to inhibit bacterial growth by mimicking p-aminobenzoic acid (PABA), crucial for folate synthesis in bacteria. This inhibition can disrupt bacterial proliferation, making it a candidate for developing new antibiotics.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The compound's mechanism involves the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in various bacterial strains. Preliminary studies suggest that this compound may exhibit similar efficacy against resistant bacterial strains.

Anticancer Potential

Studies have shown that compounds with structural similarities to this compound possess anticancer properties. The compound may inhibit protein kinases involved in cancer progression, presenting opportunities for developing novel anticancer agents.

The nitro group in this compound can undergo bioreduction in biological systems, leading to reactive intermediates that may interact with cellular components. This interaction could potentially result in cytotoxic effects against cancer cells or pathogens.

Inhibition of Kinase Activity

Recent studies have explored the ability of this compound to inhibit various kinase activities crucial for cell signaling pathways involved in cancer progression.

Pharmacokinetics and ADME Properties

Research into the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is ongoing to determine its viability as a therapeutic agent.

Cytotoxicity Assessments

Cytotoxicity assays have been conducted to evaluate the compound's effects on different cancer cell lines, showing promising results that warrant further investigation.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-fluoro-N-methyl-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The nitro group may undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s distinct features include the cyclopropyl-methyl sulfonamide moiety and 3-fluoro-4-nitrobenzene core. Below is a comparative analysis with related molecules:

Key Observations:

- Substituent Position Matters : The 3-fluoro-4-nitro configuration in the target compound contrasts with the 4-fluoro-3-nitro isomer in ’s compound. Such positional changes significantly alter electronic properties (e.g., nitro groups are strong electron-withdrawing meta/para directors) and could impact reactivity or binding interactions .

- Cyclopropyl vs.

Biological Activity

N-cyclopropyl-3-fluoro-N-methyl-4-nitrobenzene-1-sulfonamide is a sulfonamide derivative with potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H11FN2O4S

- Molecular Weight : 274.2687 g/mol

- CAS Number : 1555560-79-6

The compound features a sulfonamide group attached to a substituted benzene ring, which includes a cyclopropyl group, a fluorine atom, a methyl group, and a nitro group. This unique structure may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and proteins:

- Enzyme Inhibition : The sulfonamide moiety can inhibit various enzymes by mimicking the structure of p-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis. This inhibition can disrupt bacterial growth and proliferation.

- Bioreduction of Nitro Group : The nitro group may undergo bioreduction in biological systems, leading to the formation of reactive intermediates that could interact with cellular components, potentially causing cytotoxic effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The sulfonamide group is known for its ability to act against various bacterial strains by inhibiting dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis.

Anticancer Potential

Studies have suggested that derivatives of this compound may possess anticancer properties. For instance, compounds with similar structural features have been investigated for their ability to inhibit protein kinases involved in cancer progression.

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | EGFR | 0.34 | |

| Compound B | mTOR | Low µM | |

| N-cyclopropyl... | Unknown | TBD | Current Study |

Case Studies and Research Findings

- Inhibition of Kinase Activity :

- Pharmacokinetics and ADME Properties :

- Cytotoxicity Assessments :

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-cyclopropyl-3-fluoro-N-methyl-4-nitrobenzene-1-sulfonamide with high purity?

- Methodological Answer : Synthesis requires precise control of nitro-group introduction and sulfonamide coupling. Use a stepwise approach:

Nitration : Introduce the nitro group at the 4-position of the benzene ring under controlled acidic conditions (e.g., HNO₃/H₂SO₄) to avoid over-nitration .

Sulfonylation : React with N-cyclopropyl-N-methylamine in anhydrous dichloromethane (DCM) using triethylamine as a base to deprotonate the sulfonic acid intermediate. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1) .

Purification : Use column chromatography (silica gel, gradient elution) followed by recrystallization in ethanol/water to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can structural confirmation of the compound be achieved using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR :

- ¹H NMR : Identify cyclopropyl protons (δ 0.5–1.5 ppm), N-methyl (δ 2.8–3.2 ppm), and aromatic protons (δ 7.5–8.5 ppm). Fluorine coupling (³Jₐᵣ-H-F) splits signals in the 3-fluoro position .

- ¹⁹F NMR : A singlet near δ -110 ppm confirms the fluorine substituent .

- X-ray Crystallography : Resolve the sulfonamide moiety (S–N bond ~1.63 Å) and nitro-group geometry (O–N–O angle ~125°) to confirm regiochemistry .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the nitro group in electrophilic substitution reactions?

- Methodological Answer :

- Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces (EPS) and identify electron-deficient regions. The nitro group’s -M effect directs electrophiles to the 5-position (meta to nitro). Validate predictions with experimental nitration outcomes .

- Compare with analogues like N-cyclopropyl-4-nitrobenzenesulfonamide to assess fluorine’s electron-withdrawing impact on reaction rates .

Q. What strategies resolve contradictions in observed vs. predicted biological activity of fluorinated sulfonamides?

- Methodological Answer :

- Hypothesis Testing : If in vitro assays show lower kinase inhibition than computational docking (AutoDock Vina) predicts, consider:

Solubility Issues : Measure logP (HPLC) to assess membrane permeability. Modify substituents (e.g., replace cyclopropyl with hydrophilic groups) .

Metabolic Stability : Perform microsomal stability assays (e.g., liver S9 fractions) to identify rapid degradation of the nitro group. Switch to a nitro-reductase-resistant surrogate (e.g., cyano) .

- Data Cross-Validation : Use SPR (surface plasmon resonance) to confirm binding affinities discrepant with IC₅₀ values .

Q. How can the thermal stability of This compound be quantified under storage conditions?

- Methodological Answer :

- TGA/DSC : Perform thermogravimetric analysis (heating rate 10°C/min, N₂ atmosphere) to determine decomposition onset (>200°C expected for sulfonamides). Correlate with DSC endotherms for polymorphic transitions .

- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months. Monitor nitro-group reduction (HPLC) and cyclopropyl ring opening (GC-MS) .

Data Contradiction Analysis

Q. Why might X-ray crystallography and NMR data conflict in assigning substituent positions?

- Methodological Answer :

- Crystal Packing Effects : X-ray may show distorted bond angles due to intermolecular forces (e.g., S=O···H–C interactions), while NMR reflects solution-state geometry. Compare with gas-phase DFT-optimized structures .

- Dynamic Effects : Rapid ring puckering in the cyclopropyl group (observed in VT-NMR) may average NMR signals but appear static in X-ray .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.